(1E)-N-Benzylprop-2-en-1-imine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63459-07-4 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
N-benzylprop-2-en-1-imine |
InChI |
InChI=1S/C10H11N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-8H,1,9H2 |
InChI Key |
GMZDEKUUOBPUEI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=NCC1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1e N Benzylprop 2 En 1 Imine and Analogues
Nucleophilic Addition Pathways to the C=N Bond
The polarized carbon-nitrogen double bond in (1E)-N-Benzylprop-2-en-1-imine is a prime target for nucleophilic attack. This fundamental reaction class enables the formation of various amine derivatives and is central to many synthetic strategies.
Hydride Additions and Reductive Amination Mechanisms
Reductive amination is a highly effective method for synthesizing substituted amines, proceeding via the in situ formation and subsequent reduction of an imine intermediate. masterorganicchemistry.comresearchgate.net In the context of this compound, this process typically starts with the condensation of benzylamine (B48309) and acrolein. The resulting imine is then reduced by a hydride reagent.
The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) to the electrophilic carbon atom of the imine's C=N bond. organicchemistrytutor.com A variety of reducing agents can be employed, with their selectivity and reactivity being key considerations.
Sodium Borohydride (NaBH₄) : A common and versatile reducing agent capable of reducing imines to amines. masterorganicchemistry.com The reaction proceeds via direct hydride transfer to the imine carbon.
Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly useful because it is less reactive than NaBH₄ and can selectively reduce imines in the presence of more reactive carbonyl groups, such as aldehydes. masterorganicchemistry.comorganicchemistrytutor.com This selectivity allows for one-pot reductive amination procedures where the aldehyde, amine, and reducing agent are combined. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Similar to NaBH₃CN, this is a mild and selective reducing agent for reductive aminations. masterorganicchemistry.com
Dimethylsulfide Borane (B79455) (Me₂S-BH₃) : This reagent has been shown to be an effective and chemoselective hydroborating agent for a wide variety of imines under mild conditions. semanticscholar.orgmdpi.com Mechanistic studies suggest that the rate-limiting step is the nucleophilic hydride transfer from the borane complex to the imine. mdpi.com The reaction is initiated by the transfer of a hydride to produce an amide anion intermediate, which subsequently leads to the final amine product. semanticscholar.org
The general mechanism for the hydride reduction of the imine is illustrated below:
Nucleophilic Attack : A hydride ion from the reducing agent attacks the electrophilic carbon of the C=N bond.
Protonation : The resulting nitrogen anion is protonated by a proton source (often the solvent or a mild acid used in the workup) to yield the final secondary amine, N-benzylprop-2-en-1-amine.
| Reagent | Formula | Key Mechanistic Feature | Selectivity | Reference |
|---|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Direct hydride transfer to C=N bond. | Reduces both imines and carbonyls. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Slower hydride transfer; requires protonation of imine to iminium ion for efficient reduction. | Selectively reduces imines/iminium ions over carbonyls. | masterorganicchemistry.comorganicchemistrytutor.com |
| Dimethylsulfide Borane | Me₂S-BH₃ | Acts as a direct hydride donor for imines. | Effective and chemoselective for a range of imines. | semanticscholar.orgmdpi.com |
Carbon-Carbon Bond Forming Reactions (e.g., Mannich, Michael Additions)
The electrophilic nature of the imine functional group makes it a valuable component in reactions that form new carbon-carbon bonds. nih.gov
Mannich-type Reactions : In these reactions, an imine or an in situ-generated iminium ion acts as an electrophile for a carbon nucleophile, such as an enol or enolate. For this compound, activation by a Brønsted or Lewis acid would generate a highly reactive N-benzylprop-2-en-1-iminium ion. This species can then be attacked by a wide range of nucleophiles, including silyl (B83357) enol ethers or silyl ketene (B1206846) acetals, to form β-amino carbonyl compounds or their derivatives. nih.gov
Michael-type (Aza-Michael) Additions : The α,β-unsaturation in this compound introduces the possibility of conjugate addition. In an aza-Michael reaction, a nucleophile adds to the β-carbon of the C=C double bond. This process is often catalyzed and can be part of a cascade reaction sequence. For example, the reaction can be initiated by the addition of a nucleophile to the β-position, leading to an enolate intermediate which can then participate in further transformations. ehu.es
Addition of Organometallic Reagents : Organolithium or Grignard reagents can add directly to the imine carbon, providing a straightforward route to α-substituted amines.
Strecker Reaction : The addition of cyanide (e.g., from HCN or TMSCN) to an imine forms an α-aminonitrile. This reaction is a classic C-C bond-forming process. For instance, the Strecker reaction between N-allylbenzaldimine and HCN can be catalyzed by thioureas to yield the adduct with high efficiency. nobelprize.org
Intramolecular Cyclization Processes
The allyl group in N-allyl imines like this compound is perfectly positioned to participate in intramolecular cyclization reactions, leading to the formation of nitrogen-containing heterocycles. These transformations are often mediated by transition metals or proceed via radical pathways.
Palladium-Catalyzed Cyclizations : N-allylimines can undergo intramolecular C-H dehydrogenative cyclization catalyzed by palladium(II) to form pyrroles and dihydropyrroles. wiley.com The mechanism is thought to involve the attack of the enamine tautomer onto the Pd(II) catalyst, followed by an intramolecular C-H activation. wiley.com
Nickel-Catalyzed Couplings : Nickel complexes, in conjunction with a Brønsted acid co-catalyst, can facilitate the intramolecular coupling of imines and alkenes. researchgate.net The proposed mechanism involves the coordination of both the imine and alkene moieties to a nickel(0) center, followed by oxidative cyclization to form a nickelacycle intermediate. Subsequent β-hydride elimination regenerates the catalyst and yields the cyclic product. researchgate.net
Radical Cyclizations : As discussed further in section 3.4, radical-initiated cyclizations are a powerful tool. For N-allyl enamines, a tandem radical cyclization/reductive radical-polar crossover (RPC)/1,3-C→C migration process can yield biologically active cyclic imines. rsc.orgrsc.org Copper-catalyzed atom transfer radical cyclization (ATRC) of related N-allyl-haloacetamides is also a well-established method for synthesizing nitrogen heterocycles like γ-lactams. nih.gov
Iminium Ion and Enamine Catalysis Mechanisms
This compound and its analogues are key structures in the context of organocatalysis, particularly through the formation of iminium ions and enamines.
Iminium Ion Catalysis : Condensation of an α,β-unsaturated aldehyde with a secondary amine catalyst generates a chiral iminium ion. nobelprize.org This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, activating it towards nucleophilic attack. nobelprize.orgacs.org Although this compound is formed from a primary amine, its protonation or coordination to a Lewis acid generates an analogous activated iminium ion. This activation strategy is fundamental to a wide array of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions. nobelprize.orgacs.org The catalytic cycle is completed by hydrolysis of the resulting enamine intermediate, which releases the product and regenerates the amine catalyst. nobelprize.org
Enamine Catalysis : While iminium ion catalysis involves the activation of an electrophile, enamine catalysis involves the formation of a nucleophilic enamine intermediate from a carbonyl compound and a secondary amine catalyst. For N-allyl systems, the enamine tautomer of the imine can be a crucial intermediate. For example, visible-light-mediated processes can involve the one-electron oxidation of an N-allyl enamine to a radical cation, which can then couple with nucleophiles. nobelprize.org
Rearrangement and Cascade Reaction Mechanisms
The structural features of this compound and its analogues allow for complex rearrangement and cascade reactions, enabling the rapid construction of molecular complexity from simple precursors.
Aza-Claisen Rearrangement : This is a nitrogen analogue of the Claisen rearrangement. The enamine tautomer of an N-allyl imine can undergo a nih.govnih.gov-sigmatropic rearrangement to form a γ,δ-unsaturated imine. tcichemicals.com While this reaction often requires high temperatures, it can be facilitated by the addition of a Lewis acid. tcichemicals.com
Palladium-Catalyzed Rearrangements : Palladium(0) catalysts can induce the rearrangement of N-allyl enamines to produce δ,ε-unsaturated imines. acs.org More complex cascades involving N-allyl ynamides have also been developed. These can involve a Pd-catalyzed N-to-C allyl transfer followed by an intramolecular ketenimine-[2+2] cycloaddition, leading to bridged and fused bicyclic imines in a highly stereoselective manner. nih.govacs.org
Cascade Reactions : These sequences involve multiple bond-forming events in a single operation. A cascade can be initiated by a nucleophilic attack on the imine. For example, a cascade nucleophilic attack/addition cyclization of (Z)-2-bromo-3-phenylprop-2-en-1-ols with diphenyl carbodiimides has been developed to synthesize oxazolidin-2-imines without a transition-metal catalyst. acs.orgnih.gov Similarly, radical-initiated cascades can provide access to complex heterocyclic scaffolds. rsc.orgrsc.org
Radical Reaction Mechanisms in Imine Transformations
Radical reactions offer unique pathways for the functionalization of imines and their derivatives, often under mild conditions. The allyl group is a key participant in these transformations.
Radical-Triggered Cyclizations : The intramolecular addition of a radical to the C=N or C=C bond of an N-allyl imine system is a common strategy for synthesizing cyclic amines. researchgate.net Visible-light photoredox catalysis has emerged as a powerful method to initiate these reactions. For example, N-allyl enamines can undergo radical-triggered 1,3-C→C migrations initiated by a reductive radical-polar crossover (RPC) process. rsc.orgrsc.org This involves the radical cyclization onto the enamine, which facilitates the RPC and subsequent migration. rsc.org
Atom Transfer Radical Cyclization (ATRC) : In this process, a halogenated precursor (e.g., an N-allyl-α-haloamide) is treated with a copper(I) catalyst to generate a radical. This radical then undergoes an intramolecular cyclization, and the resulting radical is trapped by a halogen from a copper(II) species, regenerating the catalyst and forming the product. nih.gov This has been used to synthesize γ-lactams and substituted pyrrolidines. nih.govmdpi.com
Multicomponent Radical Reactions : Radical intermediates can be incorporated into multicomponent reactions. A visible-light-promoted three-component tandem reaction of an N-allyl amine, an isocyanate, and a difluoromethylation reagent has been used to synthesize difluoromethylated oxazolidin-2-imines. rsc.org The proposed mechanism involves the generation of a difluoromethyl radical, which adds to the allyl C=C bond. The resulting carbon-centered radical is then trapped by the isocyanate, followed by an intramolecular cyclization to form the oxazolidin-2-imine ring. rsc.org Radical scavenging experiments using TEMPO often support the involvement of radical pathways in these transformations. acs.org
| Reaction Type | Key Intermediate(s) | Typical Product(s) | Catalyst/Initiator | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Nickelacycle | Tricyclic indoles | Nickel(0) / Brønsted acid | researchgate.net |
| Aza-Claisen Rearrangement | Enamine tautomer, nih.govnih.gov-sigmatropic transition state | γ,δ-Unsaturated imines | Thermal or Lewis acid | tcichemicals.com |
| Cascade Rearrangement | Ketenimine | Bicyclic imines | Palladium(0) | nih.govacs.org |
| Radical-Polar Crossover | Cyclized radical, Four-membered ring | Cyclic imines | Visible light photocatalyst | rsc.orgrsc.org |
| ATRC | Carbon-centered radical | γ-Lactams, Pyrrolidines | Copper(I) | nih.govmdpi.com |
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry has become an indispensable tool for the detailed investigation of reaction mechanisms involving imines and their analogues. These theoretical methods provide insights at an atomic and electronic level, which are often inaccessible through experimental techniques alone. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern reaction rates and selectivity. This section focuses on two powerful computational approaches: Density Functional Theory (DFT) for mapping reaction pathways and Molecular Dynamics (MD) simulations for understanding the critical influence of the solvent environment.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and compute the energetics of chemical reactions. For reactions involving this compound and related Schiff bases, DFT studies are crucial for mapping out detailed reaction pathways. These calculations allow for the optimization of the geometries of reactants, transition states, and products, and the calculation of their corresponding energies.
The choice of the functional and basis set is critical for the accuracy of DFT calculations. A variety of functionals have been successfully applied to study imine reactivity, each with different strengths. The B3LYP functional is a popular hybrid functional, while functionals from the Minnesota family, such as M06-2X, are often chosen for their accuracy in calculating non-covalent interactions and thermochemistry. tandfonline.comnih.gov The selection of the basis set, which describes the atomic orbitals, also impacts the quality of the results, with Pople-style basis sets like 6-31G+(d,p) or 6-311+G(d,p) being commonly employed. tandfonline.comnih.gov
Below is a table summarizing DFT methodologies used in the study of reactions involving imines and analogous compounds.
| System/Reaction | DFT Functional(s) | Basis Set(s) | Key Findings | Reference(s) |
| Enamine + Nitroalkene Cycloaddition | M06-2X, B3LYP, ωB97X-D | 6-311+G(d,p), 6-31G(d) | Determined kinetic and thermodynamic favorability of all-trans-cyclobutane products. tandfonline.com | tandfonline.com |
| N-Sulfenylimine Synthesis | PBE0-D3(BJ), B3LYP-D3(BJ) | 6-311++G(d,p), 6-31+G(d) | Elucidated parallel polar and radical pathways favored by solvent interactions. researchgate.net | researchgate.net |
| Imine Formation (amine + aldehyde) | B3LYP | 6-31G+(d,p) | Calculated Gibbs free energies for tetrahedral intermediate formation and breakdown. nih.govacs.org | nih.govacs.org |
| Domino Reaction (azomethine imines) | B3LYP, M06-2X | Not Specified | Provided mechanistic insights into a [3+3] cycloaddition process. nih.gov | nih.gov |
| Imine Formation in Toluene (B28343) | Not Specified | Not Specified | Investigated the catalytic effect of hidden acid catalysts on the reaction barrier. scielo.br | scielo.br |
Molecular Dynamics Simulations for Solvent Effects
While DFT calculations are powerful for elucidating the intrinsic electronic aspects of a reaction, they are often performed in the gas phase or with simplified implicit solvent models. These models treat the solvent as a continuous medium rather than as individual, interacting molecules. nih.gov Molecular Dynamics (MD) simulations offer a more sophisticated approach by explicitly modeling the dynamic interactions between the solute (the reacting molecules) and the individual solvent molecules. nih.goveasychair.org This is critical because solvent molecules can significantly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states through specific interactions like hydrogen bonding. nih.gov
For complex reactions in solution, a hybrid approach known as Quantum Mechanics/Molecular Mechanics (QM/MM) is particularly powerful. nih.gov In QM/MM simulations, the core region of the system where bond breaking and forming occur is treated with a high-level QM method like DFT. aip.orgquantumzyme.com The surrounding environment, including the bulk solvent or a large protein, is treated with a computationally less expensive MM force field. nih.govquantumzyme.com This multiscale technique allows for the simulation of chemical reactions in a realistic, explicit solvent environment while maintaining computational feasibility. nih.gov
MD and QM/MM simulations have been used to provide deep mechanistic insights into reactions involving imines and Schiff bases. For example, combined MD and DFT studies on the reduction of an imine within an artificial enzyme revealed that weak interactions, such as C-H/π and π-π stacking between the imine and the enzyme's amino acid residues, play a crucial role in substrate binding and orientation, which ultimately determines the product's stereochemistry. nih.gov Other QM/MM studies have investigated the tautomerization of hydrolyzed imipenem (B608078) (an enamine/imine system) in water, showing that the process is likely to occur in solution after the molecule dissociates from the enzyme active site. nih.gov These simulations can track the vast number of possible conformations and identify those that are productive for the reaction. nih.gov
The following table summarizes various simulation methods used to study solvent and environmental effects on the reactivity of imines and related systems.
| Simulation Method | System/Reaction Studied | Key Insights | Reference(s) |
| Classical MD | Epoxy-polyimine networks | Modeled dynamic imine bond exchange reactions and self-healing processes. tandfonline.comresearchgate.nettandfonline.com | tandfonline.comresearchgate.nettandfonline.com |
| MD and DFT | Imine reduction in an artificial metalloenzyme | Revealed how the enzyme environment orients the substrate via weak interactions to control enantioselectivity. nih.gov | nih.gov |
| QM/MM MD | Imipenem tautomerization in water | Showed that tautomerization from enamine to imine likely occurs in solution and that solvent blocks many non-productive conformations. nih.gov | nih.gov |
| QM/MM Metadynamics | Transamination at an enzyme active site | Mapped the free energy landscape of a Schiff base-mediated proton transfer reaction. quantumzyme.com | quantumzyme.com |
| QM/MM | SN2 Reactions in various solvents | Provided accurate free energy barriers when using an explicit solvent model, outperforming implicit models. nih.gov | nih.gov |
Catalytic Applications of 1e N Benzylprop 2 En 1 Imine and Analogous Systems
Asymmetric Catalysis in Chiral Amine Synthesis
The synthesis of chiral amines is a cornerstone of modern organic chemistry, with asymmetric catalysis providing an efficient route to these valuable compounds. bohrium.comru.nl Imines, including N-benzyl and other N-substituted derivatives, are key intermediates in these transformations. ru.nl
Enantioselective Hydrogenation of Imines
The enantioselective hydrogenation of imines stands out as a direct and atom-economical method for producing chiral amines. chinesechemsoc.org While the asymmetric hydrogenation of N-aryl imines has seen significant success, the hydrogenation of N-alkyl imines, such as (1E)-N-Benzylprop-2-en-1-imine, has been more challenging due to the similar steric and electronic properties of the alkyl groups. chinesechemsoc.orgacs.org However, the development of sophisticated catalysts, particularly those based on iridium, has enabled the highly enantioselective hydrogenation of a variety of dialkyl imines. chinesechemsoc.org
Another significant approach is asymmetric transfer hydrogenation (ATH), which often utilizes a hydrogen donor like a Hantzsch ester or formic acid in combination with a chiral catalyst. bohrium.comrug.nl Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have proven effective in the transfer hydrogenation of ketimines, affording chiral amines with high enantioselectivity. acs.org These reactions are believed to proceed through hydrogen bonding activation of the imine substrate by the catalyst. acs.org
The table below summarizes the results for the Brønsted acid-catalyzed transfer hydrogenation of various N-aryl-ketimines, demonstrating the high yields and enantioselectivities achievable with this method.
| Entry | R¹ | R² | Yield (%) | ee (%) |
| 1 | Ph | Me | 88 | 80 |
| 2 | 4-MeOC₆H₄ | Me | 85 | 82 |
| 3 | 4-ClC₆H₄ | Me | 90 | 78 |
| 4 | 2-Naphthyl | Me | 82 | 85 |
| 5 | Ph | Et | 86 | 75 |
| Data sourced from studies on the enantioselective Brønsted acid-catalyzed reduction of imines. acs.org |
Asymmetric Allylation of Imine Derivatives
The asymmetric allylation of imines provides a powerful route to chiral homoallylic amines, which are valuable building blocks in the synthesis of natural products and alkaloids. beilstein-journals.orgnih.gov Organocatalytic methods have emerged as a prominent strategy, often employing chiral BINOL derivatives to catalyze the reaction between imines and allylating agents. beilstein-journals.orgnih.gov
For instance, Schaus and coworkers pioneered the use of chiral 3,3'-diaryl-BINOL catalysts for the asymmetric allylation of N-acylimines, achieving high yields and excellent enantioselectivities for a broad range of substrates. nih.gov More recently, microwave-assisted one-pot procedures have been developed for the asymmetric allylation of in situ-formed imines, further enhancing the practicality of this methodology. beilstein-journals.org
The following table showcases the scope of the 3,3'-diaryl-BINOL-catalyzed asymmetric allylation of N-benzoylimines.
| Entry | R¹ | Yield (%) | ee (%) |
| 1 | Ph | 94 | 99 |
| 2 | 4-MeC₆H₄ | 92 | 98 |
| 3 | 4-BrC₆H₄ | 90 | 99 |
| 4 | 2-Furyl | 85 | 96 |
| 5 | c-C₆H₁₁ | 78 | 95 |
| Results from the organocatalytic asymmetric allylation of acylimines. beilstein-journals.org |
Chiral Phosphoric Acid Catalysis
Chiral phosphoric acids (CPAs) have become a mainstay in asymmetric catalysis, acting as powerful Brønsted acid catalysts for a wide array of transformations. sigmaaldrich.com They have been successfully applied to the activation of imines toward nucleophilic attack. wiley.comnih.gov This activation typically occurs through hydrogen bonding, which creates a chiral environment around the imine, enabling high stereocontrol. wiley.comnih.gov
One notable application is the peroxidation of imines, where CPAs catalyze the addition of hydroperoxides to imines to furnish chiral α-amino peroxides with high enantioselectivity. wiley.comnih.gov CPAs have also been instrumental in the development of enantioselective additions of thiols to N-acyl imines, providing access to chiral N,S-acetals with excellent yields and enantiomeric excesses, even at very low catalyst loadings. organic-chemistry.org Furthermore, CPAs can catalyze intermolecular [4+2] cycloadditions to produce chiral azomethine imines. rsc.org
The table below illustrates the effectiveness of chiral phosphoric acid catalysis in the peroxidation of various imines.
| Entry | Imine Substituent (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 88 | 75 |
| 2 | 4-MeOC₆H₄ | 92 | 80 |
| 3 | 4-NO₂C₆H₄ | 85 | 70 |
| 4 | 2-Thienyl | 80 | 78 |
| Data from the chiral phosphoric acid-catalyzed peroxidation of imines. nih.gov |
Organocatalytic Transformations of Imine Substrates
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized synthetic chemistry by offering a metal-free alternative for many transformations. researchgate.net Imines are excellent substrates for a variety of organocatalytic reactions. researchgate.net
Enamine and Iminium Ion Organocatalysis
Enamine and iminium ion catalysis are powerful strategies in organocatalysis that utilize chiral amines to activate carbonyl compounds. researchgate.nettum.dersc.org In these catalytic cycles, the chiral amine reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion intermediate. researchgate.nettum.dersc.org These activated species can then participate in a wide range of asymmetric transformations. researchgate.netmdpi.com
While this type of catalysis primarily involves the activation of aldehydes and ketones, the resulting enamines or iminium ions can react with imine substrates. mdpi.com For example, the proline-catalyzed double Mannich reaction of acetaldehyde (B116499) with N-Boc imines demonstrates the utility of enamine catalysis in forming C-C bonds with imine electrophiles. nobelprize.org The synergistic combination of enamine or iminium ion catalysis with other catalytic modes has enabled the development of complex cascade reactions for the efficient synthesis of chiral molecules. mdpi.com
Carbohydrate-Derived Organocatalysts
Carbohydrates represent an attractive source of chiral scaffolds for the development of organocatalysts due to their natural abundance, low cost, and stereochemical diversity. scirp.orgmdpi.com Modified carbohydrates, such as those derived from D-glucosamine, have been successfully employed as organocatalysts for various reactions involving imines. scirp.orgsemanticscholar.org
These catalysts are often bifunctional, incorporating both a hydrogen-bond donor (like a hydroxyl or urea (B33335) group) and a Lewis basic site (an amino group) to activate both the nucleophile and the electrophile (the imine). mdpi.comrsc.org For instance, a D-glucosamine-derived catalyst was found to be effective in the reduction of imines with trichlorosilane (B8805176), affording the corresponding amines in good yields. scirp.orgsemanticscholar.org Additionally, carbohydrate-based thiourea (B124793) catalysts have been utilized in the aza-Henry reaction, which involves the addition of nitroalkanes to imines, to produce β-nitroamines with high enantioselectivity. mdpi.com
The table below shows the results for the reduction of various imines using a carbohydrate-derived organocatalyst.
| Entry | R¹ | R² | Yield (%) |
| 1 | Ph | H | 91 |
| 2 | 4-ClC₆H₄ | H | 85 |
| 3 | 4-MeOC₆H₄ | H | 94 |
| 4 | Ph | Me | 75 |
| 5 | c-C₆H₁₁ | H | 68 |
| Results from the reduction of imines with trichlorosilane catalyzed by a carbohydrate-derived organocatalyst. scirp.orgsemanticscholar.org |
Transition Metal-Catalyzed Reactions Involving Imine Intermediates
The versatile reactivity of the imine and allyl functionalities makes this compound and its analogs valuable substrates in transition metal catalysis. These compounds serve as precursors to key intermediates, such as aza-π-allyl complexes, enabling a variety of synthetic transformations. The development of these reactions is crucial as the resulting allylic amine and enamine products are prevalent in bioactive molecules and are valuable synthetic building blocks. nih.gov
Palladium catalysis has been prominent in the functionalization of N-allyl imines. Researchers have demonstrated that palladium azapentadienyl intermediates can be generated from α,β-unsaturated imines, allowing for catalyst-controlled, regioselective C-H arylation. nih.gov Depending on the catalyst system and reaction conditions, either the α- or γ-arylated product can be favored, leading to the divergent synthesis of allylic amines or enamines. For instance, using a specific palladium catalyst, the arylation of an N-allyl imine with various aryl bromides can be directed to the allylic amine derivative with high regioselectivity. nih.gov Groundbreaking work in this area has shown that N-allyl imines can undergo oxidative C-H functionalization, generating equilibrating π-allyl intermediates that can be trapped by different nucleophiles. nih.gov
First-row transition metals like cobalt have also emerged as effective catalysts for reactions involving N-allylic systems. A neutral PCNHCP Cobalt(I) pincer complex has been shown to be a universal catalyst for the isomerization of N-allylic compounds, including N-allyl imines. chemrxiv.orgacs.org This reaction converts the N-allyl imine into a valuable 2-aza-1,3-diene, a useful building block for cycloaddition reactions. chemrxiv.orgacs.org The isomerization proceeds readily at moderate temperatures (80–90 °C) and is compatible with a wide array of functional groups. acs.org For example, the isomerization of a phenyl aldimine using a cobalt-pincer complex catalyst resulted in a 94% yield of the corresponding 2-aza-1,3-diene. acs.org This methodology provides an atom-economical route to conjugated dienes that are otherwise accessed through less convenient methods. chemrxiv.org
The general catalytic cycle for many of these transformations, particularly asymmetric allylic alkylations, involves several key steps: metal-olefin complexation, ionization to form a π-allyl complex, nucleophilic attack, and decomplexation. acs.org The ability to control enantio- and regioselectivity is a central goal in this field. The choice of metal, ligand, and reaction conditions dictates the outcome of the reaction, allowing for the synthesis of complex chiral amines from relatively simple starting materials. acs.orgua.es
Table 1: Selected Transition Metal-Catalyzed Reactions of N-Allyl Imine Analogs
| Catalyst System | Substrate Type | Reaction Type | Product Type | Yield (%) | Regio/Stereoselectivity | Ref |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | α,β-Unsaturated Imine | C-H Arylation | Allylic Amine | 81-90 | 10:1 to >20:1 | nih.gov |
| [(PCNHCP)CoCH₃] | N-Allyl Phenyl Aldimine | Isomerization | 2-Aza-1,3-diene | 94 | E/Z = 2.2:1 | acs.org |
| (3-iminophosphine)Pd | N-Allylimine | Hydrosilylation | Secondary Allylamine | 81-89 | High | rsc.org |
| [Cp*Rh(LBI)Cl][PF₆]₂ | N-Benzylidenebenzylamine | Transfer Hydrogenation | Dibenzylamine | >95 | N/A | nih.gov |
Bio-Inspired Catalysis Utilizing Imine Intermediates
The principles of enzymatic catalysis offer a powerful source of inspiration for designing novel synthetic catalysts. acs.orgrsc.org For reactions involving imine intermediates, two prominent bio-inspired strategies include the mimicry of copper amine oxidases (CuAOs) and the development of catalysts that replicate the cooperative action of enzymes like yeast alcohol dehydrogenase (yADH). nih.govnih.gov
CuAOs are metalloenzymes that catalyze the aerobic oxidation of primary amines to imines through the cooperative action of a copper center and a topaquinone (B1675334) cofactor. nih.gov This has inspired the development of synthetic catalytic systems that use a combination of a copper salt and a quinone-like organocatalyst to achieve similar transformations under mild, environmentally benign conditions. nih.gov Researchers have developed a cooperative catalytic system using CuBr₂ as an electron transfer mediator and a topaquinone-like organocatalyst to activate the α-C–H bond of primary aliphatic amines. This one-pot process, which uses ambient air as the oxidant, leads to the formation of an imine intermediate which can then undergo further reactions, such as cyclization with a second coupling partner to form 1,2-disubstituted benzimidazoles. nih.gov This biomimetic approach is particularly valuable for functionalizing non-activated primary amines, which are challenging substrates for many conventional catalytic systems. nih.gov
Another approach involves designing transition metal complexes with ligands that mimic the functionality of enzyme active sites. Inspired by yADH, which uses a NAD+/NADH redox couple to facilitate hydride transfer, researchers have created a rhodium complex featuring a novel ligand that couples a metal-binding domain with a benzimidazolium (BI+) organic hydride-acceptor domain. nih.gov In this system, the ligand itself can act as a hydride carrier. The proposed mechanism for the transfer hydrogenation of imines involves the formation of a rhodium-hydride species, followed by the transfer of the hydride to the BI+ unit to create a tethered benzimidazoline (BIH) organic hydride donor. The imine substrate then binds to the rhodium center, and the hydride is transferred back from the BIH donor to the activated imine, leading to the reduced amine product. nih.gov This bio-inspired conjugate shows excellent catalytic activity for the transfer hydrogenation of imines using formate (B1220265) as the hydrogen source, under conditions where analogous complexes without the hydride-carrier ligand are nearly inert. nih.gov
These bio-inspired systems highlight a sophisticated approach to catalysis, where the catalyst does more than simply provide an active site; it incorporates key functional elements observed in nature to achieve high efficiency and selectivity under mild conditions. nih.govnih.gov
Table 2: Features of Bio-Inspired Catalytic Systems for Imine Transformations
| Catalytic System | Biological Inspiration | Key Features | Reaction Type | Substrate | Ref |
|---|---|---|---|---|---|
| CuBr₂ / Quinone Organocatalyst | Copper Amine Oxidases (CuAOs) | Cooperative catalysis, uses air as oxidant, mild conditions. | Aerobic Oxidative C-H Functionalization | Primary Aliphatic Amines | nih.gov |
| [Cp*Rh(LBI)Cl][PF₆]₂ | Yeast Alcohol Dehydrogenase (yADH) | Ligand acts as a hydride carrier (BI+/BIH), mimics NAD+/NADH redox couple. | Transfer Hydrogenation | Imines | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 1e N Benzylprop 2 En 1 Imine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (1E)-N-Benzylprop-2-en-1-imine in solution. Both ¹H and ¹³C NMR provide critical data on the electronic environment of each nucleus, while coupling patterns in ¹H NMR reveal the connectivity and stereochemistry, particularly the (E)-configuration of the imine.
¹H NMR Spectroscopy: The proton NMR spectrum gives characteristic signals for the aromatic, benzylic, iminic, and vinylic protons. The (E)-stereochemistry is confirmed by the large coupling constant between the iminic proton and the adjacent vinylic proton.
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data, showing distinct signals for the carbons in the benzyl (B1604629) and prop-2-en-1-imine fragments. The chemical shifts of the imine carbon (C=N) and the vinyl carbons are indicative of the conjugated π-system.
While specific, experimentally verified high-resolution spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on data from closely related α,β-unsaturated imines. rsc.orgsemanticscholar.org
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 7.20-7.40 | m | 127.0-129.0, 138-140 (ipso) |
| N=CH | ~8.1 | d, J ≈ 9 | ~163 |
| N-CH₂ | ~4.7 | s | ~64 |
| =CH- (α to N) | ~6.8 | m | ~135 |
| =CH₂ (β to N) | ~5.8-6.0 | m | ~128 |
Vibrational (FTIR, Raman) and Electronic (UV-Vis) Spectroscopy for Structural Characterization and Reaction Monitoring
Vibrational and electronic spectroscopies offer further insight into the bonding and electronic transitions within the molecule.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present in the molecule. The synthesis of the imine from an aldehyde and an amine can be monitored by the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H bending of the primary amine, alongside the appearance of the C=N stretching vibration. researchgate.netacs.org Key vibrational bands for α,β-unsaturated imines are well-established. researchgate.net
Characteristic Infrared Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N Stretch | Imine | 1620-1650 |
| C=C Stretch | Alkene (conjugated) | 1600-1640 |
| C-H Stretch | Aromatic | 3030-3100 |
| C-H Stretch | Vinylic | 3010-3095 |
| C-H Bending | Alkene (=CH₂) | 910-990 |
UV-Visible (UV-Vis) Spectroscopy: The conjugated system of this compound gives rise to characteristic electronic absorptions in the UV-Vis spectrum. The molecule is expected to exhibit strong π→π* transitions associated with the conjugated C=C-C=N system and weaker n→π* transitions involving the non-bonding electrons on the nitrogen atom.
Mass Spectrometry for High-Resolution Analysis and Fragmentation Pathways
Mass spectrometry (MS) provides information about the molecular weight and elemental composition through high-resolution measurements (HRMS) and offers structural clues via analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₁N, with an exact mass of approximately 145.0891 Da.
Under electron ionization (EI) or electrospray ionization (ESI), the protonated molecule [M+H]⁺ undergoes characteristic fragmentation. The dissociation of N-benzylated iminium ions is known to readily generate benzyl cations. nih.govnih.govresearchgate.net The most prominent fragmentation pathway is the cleavage of the benzylic C-N bond, which is energetically favorable due to the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion (m/z 91). This peak is often the base peak in the mass spectrum of benzylamines and related compounds. acs.orgwhitman.edu
Predicted Major Fragmentation Pathways for [C₁₀H₁₁N+H]⁺
| m/z | Proposed Fragment Ion | Neutral Loss |
| 146 | [M+H]⁺ | - |
| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) | C₃H₅N (Allyl imine) |
| 55 | [C₃H₅N+H]⁺ | C₇H₇ (Toluene radical) |
X-ray Diffraction for Solid-State Structure Determination
Aggregation-Induced Polarization (AIP) for Chiral Aggregate Studies
Aggregation-Induced Polarization (AIP) is a phenomenon where the optical rotation of chiral molecules is significantly amplified or altered upon aggregation in mixed solvent systems. researchgate.netnih.gov This technique is a powerful tool for studying the formation and nature of chiral aggregates. researchgate.netnih.govresearcher.life It is often used in conjunction with Aggregation-Induced Emission (AIE), where non-emissive molecules become highly luminescent upon aggregation.
The application of AIP is typically for more complex chiral molecules, such as N-phosphonyl imines, that are designed to form ordered aggregates. researchgate.netresearchgate.net These studies help in understanding how molecular chirality translates to supramolecular chirality and can influence stereoselective synthesis. nih.govresearcher.life As this compound is an achiral molecule, it would not be a direct subject for AIP studies unless it was incorporated into a larger chiral system or studied for its interaction with chiral aggregates. No literature was found applying AIP to this specific compound.
Application of 1e N Benzylprop 2 En 1 Imine As a Versatile Synthetic Intermediate
Precursors to Chiral Amines and Amino Acid Derivatives (e.g., β-Amino Acids, Homoallylic Amines)
(1E)-N-Benzylprop-2-en-1-imine is a valuable starting material for the asymmetric synthesis of chiral amines and non-proteinogenic amino acids, which are crucial components of many pharmaceuticals and biologically active compounds. acs.org The imine functionality provides a handle for the stereoselective introduction of new stereocenters.
One significant application is in the synthesis of β-amino acids . These compounds are important structural motifs in various natural products and are used as building blocks for peptidomimetics and other pharmacologically active molecules. google.com The conjugate addition of nucleophiles to the α,β-unsaturated imine system of this compound and its derivatives is a key strategy for accessing β-amino acid precursors. core.ac.uk
Furthermore, this imine is instrumental in the preparation of homoallylic amines . organic-chemistry.org These structures are characterized by an amino group located at the γ-position relative to a double bond and are versatile intermediates for the synthesis of alkaloids and other nitrogen-containing natural products. The addition of allyl organometallic reagents to this compound provides a direct route to homoallylic amines. For instance, the reaction with allylmagnesium bromide in an appropriate solvent can yield the corresponding homoallylic amine.
Recent research has focused on developing catalytic and enantioselective methods for these transformations. Transition metal-catalyzed asymmetric hydrogenation of N-alkyl and N-aryl imines, including structures related to this compound, has emerged as a powerful technique for producing chiral amines with high enantiomeric excess. acs.orgnih.gov Various chiral ligands and metal complexes, particularly those based on iridium, have shown remarkable efficiency in these reductions. acs.org
Table 1: Synthesis of Chiral Amines and Derivatives from Imines
| Precursor Imine Type | Reaction Type | Product | Catalyst/Reagent Example | Key Feature |
| N-Alkyl α-Aryl Furan-containing Imines | Asymmetric Hydrogenation | Chiral N-Alkyl Aryl Alanines | Ir/(S,S)-f-Binaphane | Provides access to unnatural amino acids. acs.org |
| N-Aryl Imines | Asymmetric Hydrogenation | Chiral Amines | Ir/Phosphino-oxazoline complexes | High enantioselectivity for a range of substrates. nih.gov |
| General Imines | Allylation | Homoallylic Amines | Allylmagnesium Bromide | Forms a new C-C bond and introduces an allyl group. organic-chemistry.org |
| α,β-Unsaturated Imines | Conjugate Addition | β-Amino Acid Precursors | Organocuprates | Key step in the synthesis of β-amino acids. core.ac.uk |
Building Blocks for Complex Heterocyclic Scaffolds (e.g., Dihydrobenzofurans, Oxazolidin-2-imines, Furan-3(2H)-imines)
The structural features of this compound make it an ideal substrate for the construction of diverse and complex heterocyclic scaffolds, which form the core of many pharmaceuticals and natural products. scholaris.ca
Dihydrobenzofurans: Dihydrobenzofuran moieties are present in numerous biologically active compounds. researchgate.net While direct synthesis from this compound is less common, the underlying principles of cyclization reactions involving similar unsaturated systems are relevant. For example, strategies often involve the reaction of a substituted phenol (B47542) with a three-carbon component, where the imine could be a precursor to a reactive intermediate. organic-chemistry.orgrsc.org
Oxazolidin-2-imines: This class of heterocycles exhibits a range of biological activities and serves as important synthetic intermediates. rsc.orgrsc.org The synthesis of oxazolidin-2-imines can be achieved through cascade reactions. For instance, a visible-light-promoted three-component reaction of aryl allylamines (which can be derived from the reduction of imines like this compound), a difluoromethylation reagent, and isocyanates has been developed to produce difluoromethylated oxazolidin-2-imines. rsc.orgrsc.org Another approach involves the transition-metal-free cascade nucleophilic attack/addition cyclization of substituted propargyl or vinyl alcohols with carbodiimides. researchgate.netnih.gov
Furan-3(2H)-imines: The furan-3(2H)-imine scaffold is another valuable heterocyclic system. An efficient method for their synthesis involves the reaction of α,β-unsaturated ketones with aniline (B41778) derivatives. This proceeds via a 1,4-addition followed by an intramolecular cyclization, mediated by a tertiary alcohol, to yield the furan-3(2H)-imine product. nih.govresearchgate.net
Table 2: Synthesis of Heterocyclic Scaffolds
| Heterocycle | Synthetic Strategy | Starting Material Examples | Key Features |
| Dihydrobenzofurans | [4+1] Annulation | para-Quinone methides, Bromonitromethane | Metal-free, one-pot synthesis. rsc.org |
| Oxazolidin-2-imines | Cascade Nucleophilic Attack/Cyclization | (Z)-2-Bromo-3-phenylprop-2-en-1-ols, Diphenyl Carbodiimides | Transition-metal-free, good stereoselectivity. nih.gov |
| Oxazolidin-2-imines | Visible-light Promoted 3-Component Reaction | Aryl allylamines, 2-BTSO2CF2H, Isocyanates | Mild conditions, good functional group tolerance. rsc.orgrsc.org |
| Furan-3(2H)-imines | 1,4-Addition and Intramolecular Cyclization | α,β-Unsaturated ketones, Aniline derivatives | Efficient one-step synthesis of spiro derivatives. nih.govresearchgate.net |
Role in Multi-Component Reactions (MCRs) for Molecular Diversity
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.netmdpi.com this compound and related imines are excellent substrates for MCRs due to their ability to participate in various bond-forming events, leading to a high degree of molecular diversity. rsc.org
The imine functionality can act as a key electrophilic component, reacting with nucleophiles generated in situ. For example, in a variation of the Biginelli or Hantzsch reactions, an imine can replace the aldehyde component, leading to the synthesis of diverse heterocyclic libraries. The conjugated double bond in this compound adds another layer of reactivity, potentially participating in cycloaddition or conjugate addition cascades within an MCR sequence.
Isatin (B1672199), a privileged scaffold in medicinal chemistry, is often used in MCRs to generate spirooxindole derivatives. uevora.ptarkat-usa.org Imines can participate in these reactions, for instance, in 1,3-dipolar cycloadditions with azomethine ylides generated from isatin and an amino acid, leading to complex spiro-fused heterocyclic systems. arkat-usa.org The versatility of MCRs allows for the rapid generation of compound libraries for drug discovery and materials science applications. researchgate.net
Functional Material Precursors through Imine Linkages
The imine bond (C=N) is a dynamic covalent bond, meaning it can form and break reversibly under certain conditions. This property makes imines, including this compound, attractive precursors for the synthesis of functional materials such as polymers, gels, and molecular cages. The reversible nature of the imine linkage can impart self-healing or stimuli-responsive properties to these materials.
While specific applications of this compound in this area are emerging, the general principle of using imine condensation to form extended networks is well-established. For instance, polymers with imine linkages in their backbone can be synthesized by the polycondensation of diamines and dialdehydes. The properties of these materials can be tuned by the choice of the monomers. The presence of the allyl group in this compound offers a site for further polymerization or cross-linking, potentially leading to the formation of robust and functional polymer networks.
Supramolecular Chemistry and Dynamic Covalent Chemistry of Imine Systems
Imine Bond Formation in Dynamic Covalent Assemblies
Dynamic covalent chemistry (DCC) is a powerful strategy for the synthesis of complex molecular and supramolecular structures. acs.orgacs.org It utilizes reversible chemical reactions, allowing for the assembly of building blocks into a thermodynamically stable product. acs.org Within DCC, the formation of an imine bond through the condensation of an amine and an aldehyde is a cornerstone reaction. acs.orgcsic.es This reaction operates under thermodynamic control, meaning that any kinetically favored, but less stable, intermediates can revert to their starting materials and re-assemble until the most stable product(s) are formed. acs.org This inherent "proof-reading" or "error-checking" capability is a significant advantage of using imine chemistry in the construction of intricate architectures like macrocycles, cages, and polymers. acs.orgresearchgate.net
The reaction between a carbon and a heteroatom, such as the C=N double bond in an imine, is generally less stable than a carbon-carbon bond, which facilitates greater reversibility and allows the system to reach thermodynamic equilibrium more rapidly. The formation of the imine bond is catalyzed by acid and involves the creation of a hemiaminal intermediate, followed by the elimination of water. csic.es This reversibility allows for the components of a dynamic system to assemble and disassemble, responding to various stimuli until a stable configuration is achieved. acs.org
Self-Assembly Processes Involving (1E)-N-Benzylprop-2-en-1-imine Analogues
Self-assembly is a process where components organize into ordered structures. In the context of DCC, this is driven by the formation of reversible covalent bonds. Analogues of this compound, which are structurally derived from aromatic aldehydes (like benzaldehyde) and primary aliphatic amines (like allylamine), are valuable building blocks for such self-assembled systems. researchgate.netresearchgate.net N-alkyl imines are key motifs in the dynamic covalent assembly of structures such as macrocycles and molecular cages. researchgate.net
The self-assembly process can be directed by introducing specific noncovalent interactions that stabilize the target structure. acs.org These interactions can preorganize the building blocks into conformations that favor the formation of the desired product, thereby reducing the entropic penalty of the assembly process. acs.orgnih.gov For instance, the self-assembly of complex molecules like catenanes and knots has been achieved in aqueous media using water-compatible imine derivatives, where the hydrophobic effect drives the organization. acs.orgnih.gov
While direct studies on this compound are not extensively documented in the context of self-assembly, research on related N-benzylimines and N-allylimines provides significant insights. For example, N-benzylimines have been used in the synthesis of various heterocyclic structures. csic.es In superbasic media, deprotonated N-benzyl imines can act as reactive azaallyl anions, reacting with molecules like acetylene (B1199291) to form more complex structures such as 2-azadienes and pyrrolines, demonstrating a form of directed self-assembly. colab.wsresearchgate.net Similarly, N-allylimines have been investigated for their potential role as precursors to prebiotic molecules and in C-H functionalization reactions, highlighting their reactivity and potential as building blocks in complex chemical systems. researchgate.netuni-muenchen.de The photocatalytic self-coupling of benzylamine (B48309) can produce N-benzylidenebenzylamine, an imine that demonstrates self-assembly behavior. researchgate.net
Transient Supramolecular Polymerization and Stimuli-Responsive Systems
The reversible nature of the imine bond is particularly useful for creating dynamic materials that can respond to external stimuli. figshare.com This has led to the development of transient supramolecular polymers, which exist for a limited time and are governed by a chemical fuel. acs.orgnih.govresearchgate.net In one approach, a dynamic combinatorial library (DCL) of aliphatic imines and aromatic amines can be triggered to form a supramolecular polymer. acs.orgnih.gov The addition of a chemical fuel, such as an activated carboxylic acid (ACA), shifts the equilibrium of the DCL. acs.orgnih.gov This process generates protonated aliphatic amines and N-aromatic imines that contain recognition sites, like crown ethers. acs.orgnih.govresearchgate.net These components then self-assemble into a supramolecular polymer. acs.orgnih.gov The polymer persists only as long as the fuel is available; upon fuel depletion, the system returns to its initial state. acs.orgfigshare.comnih.gov
Imine-based systems are also integral to the development of stimuli-responsive materials that react to changes in their environment, such as pH. csic.es For example, chitosan (B1678972) films have been modified with various aldehydes to form imine bonds. These bonds are stable at neutral pH but can be hydrolyzed under acidic conditions (e.g., pH 4), leading to the release of the aldehyde. csic.es The rate and extent of this release are dependent on the chemical structure of the aldehyde used. csic.es This pH-responsiveness allows for the controlled release of active molecules. csic.es
Table 1: Stimuli-Responsive Behavior of Imine-Chitosan Films
| Aldehyde | Degree of Substitution (%) | Aldehyde Release at pH 4 (after 1 week, %) | Stability at Neutral pH |
| Cinnamaldehyde (CN) | ~60% | ~35% | Stable |
| Citral (CT) | ~60% | ~35% | Stable |
| Hydrocinnamaldehyde (HC) | ~25% | ~80% | Stable |
| Citronellal (CO) | ~25% | 100% | Less Stable |
This table is based on data from a study on stimuli-responsive antifungal chitosan films. csic.es
Multivalency Effects on Imine Stability and Reactivity in Aqueous and Organic Media
The stability of imine bonds, particularly in aqueous environments where they are prone to hydrolysis, can be significantly enhanced through multivalency. acs.orgnih.gov Multivalency refers to the presence of multiple binding sites within a molecular system. The principle is that multiple bonds working in concert are stronger and more stable than a single bond. acs.org
In aqueous media, forming stable imines is a challenge. nih.gov However, researchers have shown that by designing multivalent aldehydes and amines with complementary, secondary supramolecular interactions, imine formation can be favored even under physiological conditions. nih.gov For example, combining building blocks with electrostatic attractions (e.g., a dicarboxylate-containing aldehyde and a diammonium-containing amine) can dramatically increase the yield and stability of the resulting imine. nih.gov These attractive forces between the sidechains of the reacting molecules help to overcome the propensity for hydrolysis. nih.gov Conversely, if a supramolecular mismatch is introduced, such as by using two components that are both negatively charged, imine formation is suppressed. nih.gov
Table 2: Effect of Supramolecular Multivalency on Imine Formation Yield in Aqueous Buffer
| Aldehyde Component | Amine Component | Key Interaction | Imine Yield (%) |
| Aldehyde with 2 Carboxylate Groups (A7) | Amine with 2 Ammonium Groups (T) | Electrostatic Attraction | 43% |
| Aldehyde with 2 Carboxylate Groups (A7) | Amine with 1 Ammonium Group (B2) | Reduced Attraction | 10% |
| Aldehyde with 2 Carboxylate Groups (A7) | Amine with 2 Carboxylate Groups | Electrostatic Repulsion | 0% |
This table is adapted from findings on supramolecular multivalency effects. nih.gov The specific compound names from the source have been generalized for clarity.
In organic solvents, imine bonds are inherently more stable than in water. acs.orgnih.gov In this environment, multivalency is a key strategy for constructing robust and complex three-dimensional structures like porous organic cages. mdpi.com The formation of multiple imine bonds within a single, shape-persistent molecule leads to high thermodynamic stability, allowing for the synthesis of these intricate architectures from relatively simple multivalent precursors. acs.orgmdpi.com
Future Directions and Emerging Research Avenues in 1e N Benzylprop 2 En 1 Imine Chemistry
Development of Novel Catalytic Systems for Enantioselective Transformations
A primary focus of future research is the creation of highly efficient and selective catalytic systems for asymmetric reactions. The synthesis of enantioenriched compounds is crucial in pharmaceuticals and materials science. While significant progress has been made using chiral metal catalysts, Lewis acids, and organocatalysts, the quest for catalysts with broader substrate scope, lower catalyst loadings, and higher enantioselectivity continues. researchgate.net
Emerging research highlights several promising catalytic approaches:
Metal-Free Catalysis: Organocatalysis has gained significant momentum for generating carbon-boron bonds. For instance, a metal-free system using the chiral phosphine (B1218219) (S)-MeBoPhoz has been shown to mediate the β-boration of α,β-unsaturated imines formed in situ. rsc.org This approach can achieve higher enantioselectivity than analogous copper(I) mediated reactions, demonstrating the potential to replace metal catalysts for certain transformations. rsc.org
Chiral Brønsted Acids: Chiral phosphoric acids are effective catalysts for various enantioselective cycloaddition reactions. beilstein-journals.org They can activate both the α,β-unsaturated imine and a reaction partner, facilitating asymmetric [4+2] cycloadditions (aza-Diels-Alder reactions) to produce complex nitrogen-containing heterocycles like dihydropyridinones with high diastereo- and enantioselectivities (up to 94% ee). beilstein-journals.org
N-Heterocyclic Carbenes (NHCs): Chiral NHCs can catalytically generate chiral ester enolate equivalents from α,β-unsaturated aldehydes, which are direct precursors to α,β-unsaturated imines. pnas.org This strategy enables highly enantioselective hetero-Diels–Alder reactions, showcasing how catalysts can unlock novel reaction pathways from common starting materials. pnas.org
Bifunctional Catalysts: Primary amines derived from cinchona alkaloids have been used as organocatalysts for intramolecular Michael additions. These reactions produce cis-2,3-disubstituted indoline (B122111) derivatives with excellent enantioselectivities (up to 99% ee). semanticscholar.orgrsc.org
| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Reported Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Organophosphine | (S)-MeBoPhoz | Metal-Free β-Boration | γ-Amino Alcohols (after reduction) | Moderate Asymmetric Induction | rsc.org |
| Chiral Brønsted Acid | Chiral Phosphoric Acid | Inverse-Electron-Demand aza-Diels–Alder | Dihydropyridinones | 85–94% | beilstein-journals.org |
| N-Heterocyclic Carbene (NHC) | Chiral Triazolium Salt | Hetero-Diels–Alder | Enantioenriched Heterocycles | High | pnas.org |
| Bifunctional Amine | Cinchona Alkaloid Derivative | Intramolecular Michael Addition | cis-2,3-Disubstituted Indolines | up to 99% | semanticscholar.org |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Modern organic synthesis is increasingly driven by the need for greener, safer, and more efficient processes. The integration of continuous flow chemistry and sustainable methodologies like biocatalysis represents a significant future direction for the synthesis and application of (1E)-N-Benzylprop-2-en-1-imine and related compounds.
Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including superior control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and improved scalability. beilstein-journals.org
Enhanced Selectivity and Safety: In flow systems, precise control over residence time and temperature can prevent competing side reactions or degradation pathways, leading to higher chemoselectivity. rsc.org This is particularly valuable for managing exothermic reactions or for the in situ generation and use of unstable intermediates, a common feature in α,β-unsaturated imine chemistry. rsc.orgacs.org
Process Intensification: Flow reactors enable rapid reaction optimization and can significantly shorten reaction times. For example, an enantioselective reaction that required 6 hours in batch was completed in 6 minutes in a flow system with comparable yield and enantioselectivity. beilstein-journals.org This "flash chemistry" approach is ideal for the rapid generation of material libraries. rsc.org
Access to New Reaction Conditions: Flow chemistry allows for operations under high temperature and pressure, expanding the accessible processing windows and enabling transformations that are difficult to achieve in standard laboratory glassware. beilstein-journals.org
Sustainable Methodologies: The use of environmentally benign reagents and catalysts is a cornerstone of green chemistry.
Biocatalysis: Enzymes and whole-cell biocatalysts offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. For instance, Baker's yeast has been successfully used for the chemo-selective synthesis of α,β-unsaturated imines (chalcone imines), providing high yields under mild, green conditions. researchgate.net
Solvent-Free Reactions: Performing reactions in the absence of solvents reduces chemical waste and simplifies product purification. High-yield, regioselective synthesis of imines has been achieved by reacting carbonyl compounds with amines at elevated temperatures without any solvent or catalyst. polimi.it
| Methodology | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Continuous Flow Chemistry | Superior heat/mass transfer, enhanced safety, precise control of reaction time, scalability, access to expanded processing windows. | Rapid conversion of α,β-unsaturated aldehydes to nitriles; controlled reductions. | beilstein-journals.orgrsc.orgrsc.org |
| Biocatalysis | High chemo- and enantioselectivity, mild reaction conditions, reduced environmental impact, renewable catalyst source. | Chemo-selective synthesis of chalcone (B49325) imines using Baker's yeast. | researchgate.net |
| Solvent-Free Synthesis | Reduced waste, simplified workup, potential for lower energy consumption, atom economy. | High-yield synthesis of imines from ketones and amines by heating. | polimi.it |
Advanced Computational Modeling for Predictive Research and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. For α,β-unsaturated imines, computational modeling is poised to accelerate discovery in catalysis and materials science.
Mechanistic Elucidation and Selectivity Prediction: DFT calculations have been used to model the reaction between benzylamine (B48309) and crotonaldehyde (B89634) (a close analogue to the formation of this compound). researchgate.netscielo.br These studies rationalize why 1,2-addition to form the imine is heavily favored over 1,4-conjugate addition. worktribe.comworktribe.com The models show that the selectivity is governed by conformational and steric effects, providing a predictive framework for preparing α,β-unsaturated imines in situ for subsequent reactions. researchgate.netfigshare.com
Predictive Catalyst Design: Computational studies can guide the rational design of new catalysts. Modeling has been used to predict that introducing electron-withdrawing groups into the structure of Knölker-type iron catalysts would enhance their performance in imine hydrogenation. acs.org These computational predictions were subsequently validated experimentally, showcasing a powerful design-test cycle. acs.org
Structure-Reactivity Relationships for Material Design: Quantitative prediction of reactivity is essential for the bottom-up design of novel materials. nih.gov DFT calculations have been employed to determine molecular descriptors for a series of amines, which were then correlated with experimentally determined reaction rates for imine formation. acs.orgchemrxiv.org This allows for the prediction of macroscopic properties of dynamic materials like hydrogels based on the molecular structure of their imine cross-linkers, shifting the paradigm from observation to predictive design. chemrxiv.org Furthermore, in silico modeling can predict how imine-based modifications will be distributed on the surface of materials like metal-organic frameworks (MOFs), guiding the design of functional surfaces for applications such as chiral separations. researchgate.netacs.org
| Computational Method | Subject of Prediction | Key Findings/Predictions | Experimental Validation | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | Imine formation selectivity (1,2- vs 1,4-addition) | 1,2-addition is kinetically controlled and favored due to conformational and steric effects. | Confirmed by in situ IR and NMR studies showing exclusive imine formation. | researchgate.networktribe.comworktribe.com |
| DFT | Catalyst performance for imine hydrogenation | Electron-withdrawing groups on the catalyst backbone should increase efficiency. | Experimentally synthesized catalysts confirmed the prediction. | acs.org |
| DFT (B3LYP/6-31G+(d,p)) | Structure-reactivity relationships for material properties | Calculated Gibbs free energies and molecular descriptors correlate with imine formation kinetics. | Allowed prediction and experimental confirmation of unique mechanical softening in hydrogels. | acs.orgchemrxiv.org |
| In silico Pore Analysis | Localization of imine modification on MOFs | Predicted that modification would be limited to the surface, forming a barrier. | Consistent with experimental findings from compositional and molecular-level analysis. | acs.org |
Exploration of New Reactivity Modes and Chemical Space for α,β-Unsaturated Imines
While many reactions of α,β-unsaturated imines are known, a significant frontier lies in discovering novel reactivity modes and using them to expand the accessible chemical space for creating diverse molecular architectures.
Novel Cycloadditions: Beyond the well-established aza-Diels–Alder ([4+2]) reaction, α,β-unsaturated imines can participate in other cycloaddition pathways. nih.gov Research is exploring their role as C4 synthons in [4+1] and [4+3] cycloadditions, or as C2 synthons in [2+3] cycloadditions. nih.gov A notable example is the formal [4+2] and [4+2+2] iminocycloaddition of N-alkyl unsaturated imines to produce hexahydropyrimidines and 1,3,5-triazacyclooctanes in a stereocontrolled manner, providing access to chiral 1,3-diamines that are otherwise difficult to synthesize. researchgate.net Another novel transformation is the phosphine-catalyzed [3+2] annulation of allenoates with α,β-unsaturated imines to yield highly functionalized cyclopentenes. rsc.org
Multicomponent Reactions (MCRs): Imines are valuable substrates in MCRs, which allow for the efficient construction of complex, highly functionalized molecules in a single step. nih.gov The use of α,β-unsaturated imines in MCRs represents a powerful strategy to rapidly explore new areas of chemical space and generate molecular libraries for biological screening. nih.gov
Expanding Substrate Scope: The development of methods to generate and use challenging α,β-unsaturated imines broadens their synthetic utility. For example, using N-functionalized hydroxylamine (B1172632) reagents as stable, bench-top precursors allows for the in situ generation of imines substituted with ester, amide, or alkyne groups, which can be difficult to handle otherwise. nih.gov This greatly expands the scope of imine addition reactions. nih.gov Similarly, new photochemical methods that transform inert secondary amides into reactive imine intermediates open up new avenues for late-stage functionalization and the synthesis of complex amines, significantly expanding the organic chemist's toolbox. uva.nl
| Reactivity Mode / Reaction | Description | Resulting Structures | Reference |
|---|---|---|---|
| Formal [4+2] and [4+2+2] Iminocycloaddition | Stereocontrolled reaction of N-alkyl unsaturated imines with paraformaldehyde. | Hexahydropyrimidines and 1,3,5-Triazacyclooctanes (precursors to chiral 1,3-diamines). | researchgate.net |
| Phosphine-Catalyzed [3+2] Annulation | Reaction of α,β-unsaturated imines with α-substituted allenoates. | Highly functionalized cyclopentenes with a quaternary carbon center. | rsc.org |
| (3+2) Cycloaddition via Dearomatization | Chiral phosphoric acid-catalyzed reaction of α,β-unsaturated imines (azoalkenes) with indoles. | Pyrroloindolines. | beilstein-journals.org |
| Multicomponent Reactions (MCRs) | Simultaneous coupling of three or more reactants involving an imine intermediate. | Highly functionalized and diverse small molecules (e.g., propargylamides). | nih.gov |
Q & A
Q. How can researchers design collaborative studies to resolve inconsistencies in the compound’s physicochemical properties?
- Methodological Answer :
- Round-robin testing : Distribute identical samples to multiple labs for independent analysis.
- Blinded experiments : Mask sample identities to reduce bias in data interpretation.
- Consensus protocols : Develop standardized SOPs via workshops (e.g., IUPAC guidelines) and publish comparative datasets in peer-reviewed repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
